6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c13-8-4-5-10-16-11(12(14)17(10)7-8)9-3-1-2-6-15-9/h1-7H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKLEGRYEOIFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with α-bromoketones. The reaction proceeds through the formation of an intermediate pyridinium salt, which undergoes cyclization to yield the desired imidazo[1,2-a]pyridine derivative . The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine core.
Radical Reactions: The imidazo[1,2-a]pyridine scaffold can be functionalized via radical reactions, which involve the generation of reactive intermediates under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Iodine (I2): Used as a catalyst in substitution reactions.
Tert-butyl hydroperoxide (TBHP): Employed as an oxidizing agent in radical reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Biological Activities
The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities. Compounds containing this structure have been investigated for their potential as:
- Anticancer Agents : Various studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives have shown to inhibit the proliferation of breast cancer and leukemia cells through mechanisms involving apoptosis and cell cycle arrest .
- Antiviral Properties : Research indicates that these compounds can inhibit viral replication. For example, molecular docking studies have suggested that certain imidazo[1,2-a]pyridine derivatives may effectively bind to the spike protein of SARS-CoV-2, potentially blocking viral entry into human cells .
- Antimicrobial Activity : The antibacterial and antifungal properties of imidazo[1,2-a]pyridine derivatives have been documented. These compounds are believed to disrupt microbial cell membranes or interfere with essential metabolic pathways .
Synthetic Methodologies
The synthesis of 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves several steps:
- Starting Materials : The synthesis often begins with readily available pyridine derivatives and bromo-substituted imidazoles.
- Reactions : Common methods include nucleophilic substitution reactions and cyclization processes that yield the desired product with high efficiency. For instance, a typical synthesis pathway involves the reaction of a pyridine derivative with a bromo-imidazole under basic conditions .
Therapeutic Potential
The therapeutic potential of this compound is notable in several areas:
Cancer Treatment
Recent studies have highlighted its effectiveness in targeting specific cancer pathways. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer drug .
Neurological Disorders
Research has suggested that imidazo[1,2-a]pyridine derivatives may possess neuroprotective properties. They could potentially be developed for treating neurodegenerative diseases such as Alzheimer's by modulating neurotransmitter systems .
Infectious Diseases
Given its antiviral activity against SARS-CoV-2, this compound could play a role in developing new antiviral therapies . Its mechanism of action involves inhibiting viral entry by targeting critical proteins involved in the infection process.
Case Studies
Several studies exemplify the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antiviral Activity | Molecular docking revealed strong binding affinity to SARS-CoV-2 spike protein (-9.1 kcal/mol), indicating potential as an antiviral agent. |
| Study C | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
Mechanism of Action
The mechanism of action of 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis . Additionally, the compound’s ability to form reactive intermediates through radical reactions can contribute to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key analogs differ in substituent groups at positions 2, 3, 6, and 8 of the imidazo[1,2-a]pyridine core. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects on Bioactivity: The pyridin-2-yl group in the target compound may enhance π-π stacking interactions in biological targets compared to methyl or bromophenyl analogs . The 8-amino derivative (C₇H₆BrN₃) exhibits potent CDK2 inhibition, suggesting that substituent position (C8 vs. C3) critically modulates activity .
Bromine’s Role :
- Bromine at C6 is a conserved feature across analogs, likely contributing to electronic effects and halogen bonding in receptor interactions .
Solubility and Stability :
- Methyl and ethyl substituents (e.g., C₈H₈BrN₃ and C₁₁H₁₄BrN₃) improve lipid solubility but may reduce aqueous stability compared to aromatic substituents .
Biological Activity
6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. The presence of a bromine atom and a pyridinyl group enhances its reactivity and potential therapeutic applications.
- Molecular Formula : C12H9BrN4
- Molecular Weight : 289.13 g/mol
- CAS Number : 1216053-90-5
Synthesis
The synthesis of this compound typically involves the condensation of 2-aminopyridine with α-bromoketones, forming an intermediate that cyclizes to yield the final product. This method can be optimized using continuous flow reactors and environmentally friendly catalysts to enhance yield and purity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Additionally, it showed antifungal activity against Candida albicans .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the growth of breast cancer cell lines, including MCF-7 and BT-474. The mechanism of action appears to involve the inhibition of critical enzymes related to cell proliferation .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes involved in cell wall synthesis in bacteria and disrupt cellular pathways in cancer cells.
Case Studies
Comparison with Related Compounds
This compound can be compared with other imidazo derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Imidazo[1,2-a]pyridine | Broad range of activities | Parent compound |
| 6-Chloro derivative | Similar activity but different reactivity | Chlorine substitution affects properties |
| 2-Ethyl derivative | Significant potency against drug-resistant strains | Unique substitution pattern enhances efficacy |
Q & A
Q. Basic Methodology :
- NMR/HRMS : Use ¹H/¹³C NMR to confirm regioselectivity and HRMS for molecular weight validation. For example, aryl-substituted imidazo[1,2-a]pyridines show distinct aromatic proton splitting patterns (δ 7.5–8.5 ppm) and characteristic NH₂ signals (δ 5.5–6.0 ppm) .
- X-ray Crystallography : SHELXL/SHELXT software refines crystal structures, resolving ambiguities in substituent orientation. A study on N-tert-butyl derivatives revealed dihedral angles of 26.69° between imidazo[1,2-a]pyridine and aryl rings, critical for activity .
Advanced Consideration :
Density Functional Theory (DFT) calculations can predict electronic properties (e.g., polarization of amidine fragments) and validate experimental data. For example, deviations >0.05 Å in bond lengths between experimental and DFT models may indicate crystallographic disorder .
How does the bromine substituent at position 6 influence the biological activity of imidazo[1,2-a]pyridine derivatives?
Basic Methodology :
Bromine enhances lipophilicity and modulates electronic effects, improving target binding. In vitro COX-2 inhibition assays show that 6-bromo derivatives exhibit IC₅₀ values <0.1 μM due to increased steric complementarity with hydrophobic enzyme pockets . Compare with fluoro or chloro analogs to assess halogen-specific effects.
Advanced Consideration :
Bromine’s heavy atom effect facilitates X-ray crystallography of protein-ligand complexes, enabling precise mapping of binding interactions. For example, bromine in 6-bromoimidazo[1,2-a]pyridines forms halogen bonds with Thr²⁰⁷ in COX-2, confirmed by electron density maps .
What strategies address contradictory SAR data in imidazo[1,2-a]pyridine-based drug candidates?
Q. Basic Methodology :
- Meta-Analysis : Compare substituent effects across studies. For example, morpholine at C-3 enhances COX-2 selectivity (SI = 217.1), while phenylamino groups reduce potency .
- Dose-Response Curves : Validate activity trends using IC₅₀/EC₅₀ values rather than single-concentration assays.
Advanced Consideration :
Molecular dynamics simulations can resolve discrepancies by modeling ligand flexibility. For instance, 6-bromo derivatives may adopt multiple conformations in solution, leading to variable activity in rigid enzyme assays .
How can PIDA-mediated reactions expand the functionalization of this compound?
Advanced Methodology :
PIDA (PhI(OAc)₂) induces 1,2-ipso-migration in Mannich bases of imidazo[1,2-a]pyridines, forming N-acetoxymethyl or N-alkoxymethyl derivatives (yields: 35–93%). Radical trapping experiments confirm a non-radical aziridine intermediate, enabling selective functionalization at C-3 . Scale-up to 10 mmol is feasible with minimal yield drop .
What are the challenges in optimizing imidazo[1,2-a]pyridines for in vivo studies, and how can they be mitigated?
Q. Advanced Methodology :
- Metabolic Stability : Introduce deuterium at metabolically labile sites (e.g., CH₃ to CD₃) to prolong half-life.
- Solubility : Co-crystallize with cyclodextrins or use PEG-based formulations. For example, 6-bromo derivatives show improved bioavailability in PEG-400/water (1:1) .
How do computational methods enhance the design of imidazo[1,2-a]pyridine-based inhibitors?
Q. Advanced Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
